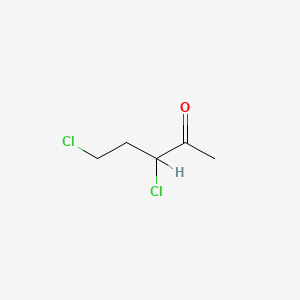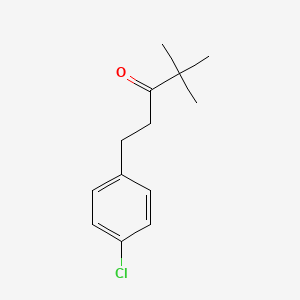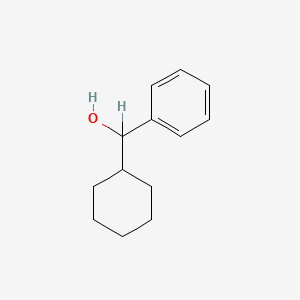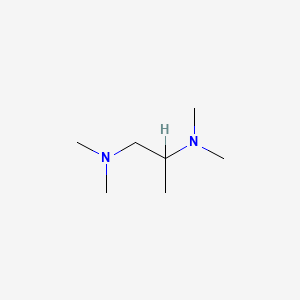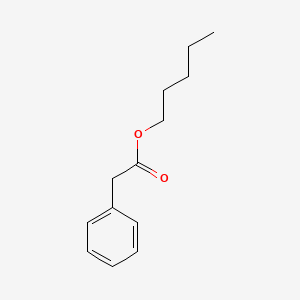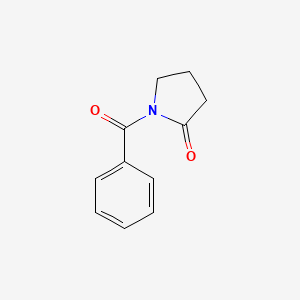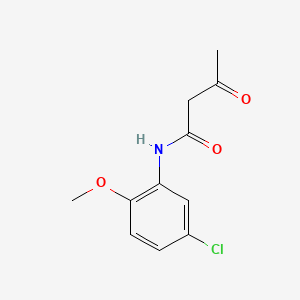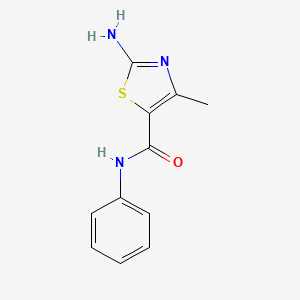
2,2-二甲基-5-(丙-2-亚烷基)-1,3-二氧六环-4,6-二酮
概述
描述
2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, or 2,2-dimethyl-5-propylidene-1,3-dioxane-4,6-dione, is an organic compound with a molecular formula of C7H10O3. It is a colorless solid with a wide range of applications in the fields of chemistry, materials science, and biology. Its synthesis involves the reaction of acetone and ethyl acetate in the presence of a base, such as sodium hydroxide. 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione is an important intermediate in the production of polyesters and polyamides.
科学研究应用
化学反应和合成
- 该化合物参与与环状仲胺的开环反应,导致环化并形成稳定的 1,3-二氧杂环氢溴酸盐 (Šafár̆ 等人,2000 年)。
- 它用于合成 5-[(芳基氨基)(氰基)亚甲基]-2,2-二甲基-1,3-二氧六环-4,6-二酮,这是 2-氰基-4-喹啉酮的前体 (Jeon 和 Kim,2000 年)。
分子结构和性质
- 对该化合物分子结构的研究包括对其重排为 1,2-二酮的研究,显示出最小的氧争夺 (Brown、Browne 和 Eastwood,1983 年)。
- 已经确定了三乙胺盐 5-[(2,2-二甲基-4,6-二氧代-1,3-二氧杂环-5-亚烷基)(甲硫基)甲基]-1,3-二甲基嘧啶-2,4,6-三酮等衍生物的晶体结构,提供了对该化合物结构稳定性和电荷分布的见解 (Al-Sheikh 等人,2008 年)。
合成效用
- 已经证明了它作为杂环狄尔斯-阿尔德反应和亲核反应中(三氟乙酰基)酮烯的前体的效用 (Sevenard 等人,2017 年)。
- 该化合物形成超分子结构,在其衍生物中得到证明,这些衍生物通过弱氢键形成二聚体和四聚体组装体 (Low 等人,2002 年)。
电化学和光物理研究
- 对其衍生物的电化学研究揭示了供体和受体取代基对其电化学行为的影响,为材料科学中的潜在应用提供了见解 (Ungureanu 等人,2011 年)。
属性
IUPAC Name |
2,2-dimethyl-5-propan-2-ylidene-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWFAZUEHWZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(OC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176856 | |
| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2231-66-5 | |
| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2231-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002231665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

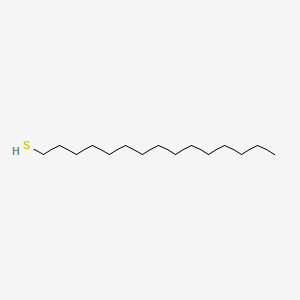
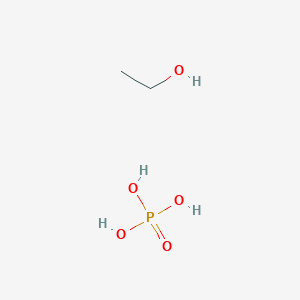
![1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-](/img/structure/B1583265.png)
